molecular formula C11H9Cl2N3O B12716754 1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-dimethyl- CAS No. 126567-74-6

1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-dimethyl-

Cat. No.: B12716754
CAS No.: 126567-74-6
M. Wt: 270.11 g/mol
InChI Key: CQMGNNQYOXTBJD-UHFFFAOYSA-N
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Description

1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-dimethyl- is a synthetic organic compound belonging to the class of naphthyridines. Naphthyridines are heterocyclic compounds containing a fused ring system with two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-naphthyridine-3-carboxamide, 2,4-dichloro-N,N-dimethyl- typically involves the modification of the 1,8-naphthyridine core. One common method includes the reaction of 2,4-dichloro-1,8-naphthyridine with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted naphthyridine derivatives, while oxidation and reduction reactions can produce N-oxides or dechlorinated compounds .

Mechanism of Action

The mechanism of action of 1,8-naphthyridine-3-carboxamide, 2,4-dichloro-N,N-dimethyl- involves its interaction with specific molecular targets. It is believed to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division. By inhibiting this enzyme, the compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, its anti-inflammatory effects are thought to result from the downregulation of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-dimethyl- is unique due to its specific substitutions, which confer distinct chemical reactivity and biological activity. The presence of both dichloro and dimethylamine groups enhances its potential as an anticancer and anti-inflammatory agent compared to its analogs .

Properties

CAS No.

126567-74-6

Molecular Formula

C11H9Cl2N3O

Molecular Weight

270.11 g/mol

IUPAC Name

2,4-dichloro-N,N-dimethyl-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C11H9Cl2N3O/c1-16(2)11(17)7-8(12)6-4-3-5-14-10(6)15-9(7)13/h3-5H,1-2H3

InChI Key

CQMGNNQYOXTBJD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)Cl

Origin of Product

United States

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